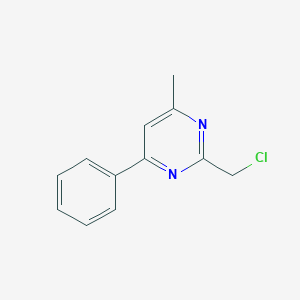
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylpyrimidine with a phenylating agent under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out under acidic conditions to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine oxides using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-Chloromethyl-4-methylpyrimidine: Lacks the phenyl group at position 6.
4-Methyl-6-phenylpyrimidine: Lacks the chloromethyl group at position 2.
Uniqueness
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89966-84-7 |
|---|---|
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
WJUQCUDJEMMLKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



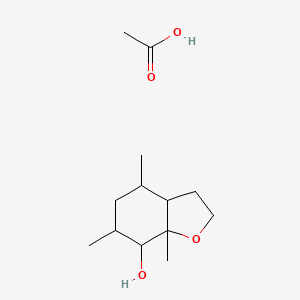
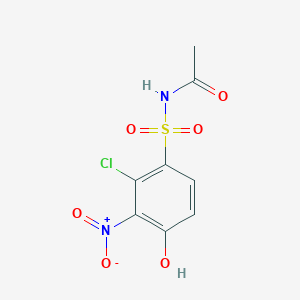
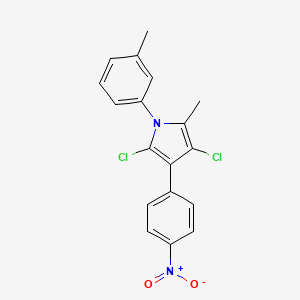
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
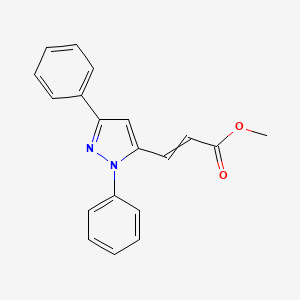
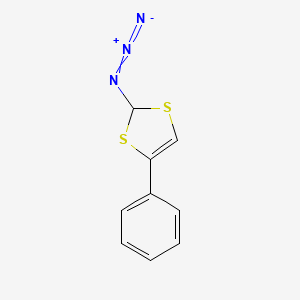
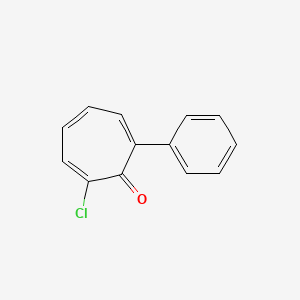
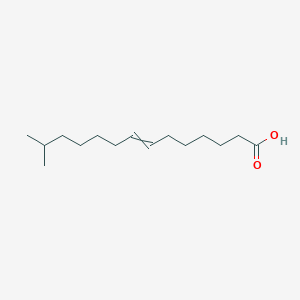
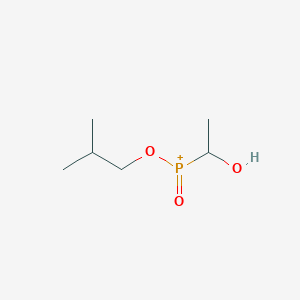

silane](/img/structure/B14387275.png)

